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molecular formula C7H5ClINO2 B1586592 Methyl 2-Chloro-5-iodonicotinate CAS No. 78686-83-6

Methyl 2-Chloro-5-iodonicotinate

Cat. No. B1586592
M. Wt: 297.48 g/mol
InChI Key: XJAILSCNCPJQPH-UHFFFAOYSA-N
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Patent
US04818819

Procedure details

To a solution containing 0.12 ml of dry dimethylformamide and 0.14 ml of distilled phosphorus oxychloride in 20 ml of anhydrous methylene chloride are added 0.28 g of methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate in one portion. The mixture is stirred at room temperature under a nitrogen atmosphere for 28 hours. Workup as described in Procedure 1 yields 0.13 g (43%) of recrystallized methyl 2-chloro-5-iodo-3-pyridinecarboxylate.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
Quantity
0.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.P(Cl)(Cl)([Cl:8])=O.[I:11][C:12]1[CH:13]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH2:15][NH:16][CH:17]=1>C(Cl)Cl>[Cl:8][C:15]1[C:14]([C:18]([O:20][CH3:21])=[O:19])=[CH:13][C:12]([I:11])=[CH:17][N:16]=1

Inputs

Step One
Name
Quantity
0.12 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.14 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
Quantity
0.28 g
Type
reactant
Smiles
IC=1C=C(CNC1)C(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature under a nitrogen atmosphere for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1C(=O)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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